(4-{[(Tert-butoxy)carbonyl]amino}-2-chloro-5-methoxyphenyl)boronic acid
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Overview
Description
(4-{[(Tert-butoxy)carbonyl]amino}-2-chloro-5-methoxyphenyl)boronic acid is an organoboron compound with significant applications in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This compound is characterized by its boronic acid functional group, which makes it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(Tert-butoxy)carbonyl]amino}-2-chloro-5-methoxyphenyl)boronic acid typically involves the reaction of 4-amino-2-chloro-5-methoxyphenylboronic acid with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(4-{[(Tert-butoxy)carbonyl]amino}-2-chloro-5-methoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles like amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-{[(Tert-butoxy)carbonyl]amino}-2-chloro-5-methoxyphenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: Explored for its role in drug discovery, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The primary mechanism of action for (4-{[(Tert-butoxy)carbonyl]amino}-2-chloro-5-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The boronic acid group plays a crucial role in facilitating the transmetalation step.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylboronic acid
- 2-Chloro-5-methoxyphenylboronic acid
- 4-Amino-2-chlorophenylboronic acid
Uniqueness
(4-{[(Tert-butoxy)carbonyl]amino}-2-chloro-5-methoxyphenyl)boronic acid is unique due to the presence of the tert-butoxycarbonyl (Boc) protecting group. This group enhances the compound’s stability and allows for selective deprotection under mild conditions, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
[2-chloro-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO5/c1-12(2,3)20-11(16)15-9-6-8(14)7(13(17)18)5-10(9)19-4/h5-6,17-18H,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIRJXQZFOCSFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)NC(=O)OC(C)(C)C)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.53 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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